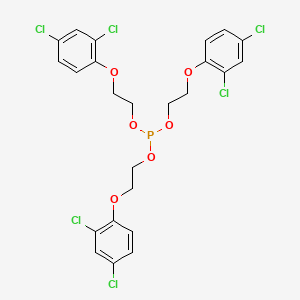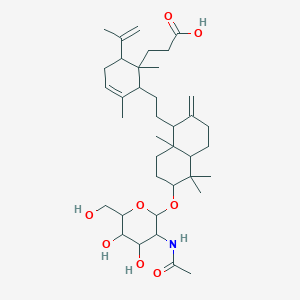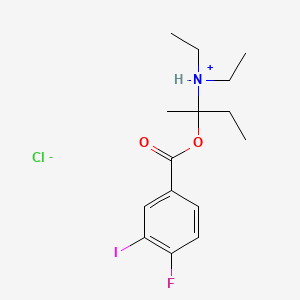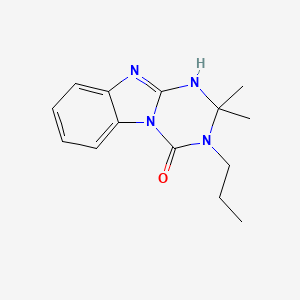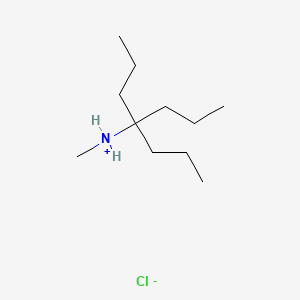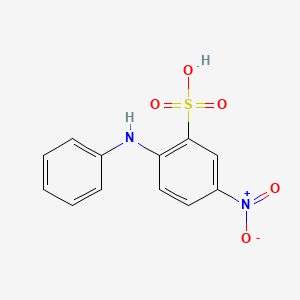
2-Anilino-5-nitrobenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-5-nitrobenzenesulphonic acid is an organic compound with the chemical formula C12H10N2O5S. It is known for its yellow to orange crystalline appearance and is slightly soluble in water but more soluble in certain organic solvents . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The most common method for synthesizing 2-Anilino-5-nitrobenzenesulphonic acid involves the reaction between aniline and 5-nitrobenzenesulfonyl chloride . The process typically includes dissolving aniline in an organic solvent, followed by the addition of 5-nitrobenzenesulfonyl chloride. The reaction mixture is then heated and stirred to facilitate the reaction. The resulting product is filtered and dried to obtain pure this compound .
Chemical Reactions Analysis
2-Anilino-5-nitrobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitro derivatives.
Reduction: It can be reduced to form amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogens.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Anilino-5-nitrobenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of dyes, providing stability and lightfastness to the final products.
Biology: It serves as a reagent in various biochemical assays and experiments.
Medicine: It is used in the development of certain pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Anilino-5-nitrobenzenesulphonic acid exerts its effects involves its interaction with various molecular targets. It can act as an electron donor or acceptor in redox reactions, influencing the pathways involved in these processes. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
2-Anilino-5-nitrobenzenesulphonic acid can be compared with other similar compounds such as:
- 2-Phenylamino-5-nitrobenzenesulfonic acid
- 5-Nitro-2-phenylaminobenzenesulfonic acid
These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its specific solubility profile and its applications in dye synthesis and electrochemical devices .
Properties
CAS No. |
88-35-7 |
|---|---|
Molecular Formula |
C12H10N2O5S |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
2-anilino-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O5S/c15-14(16)10-6-7-11(12(8-10)20(17,18)19)13-9-4-2-1-3-5-9/h1-8,13H,(H,17,18,19) |
InChI Key |
NEPCHOJJTQMEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




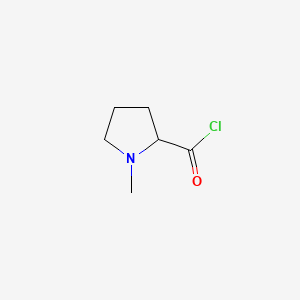
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)

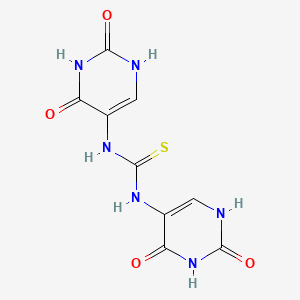
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)
![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)
